molecular formula C18H16N2OS B5749455 2-((2-Aminophenyl)thio)-N-(naphthalen-1-yl)acetamide

2-((2-Aminophenyl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B5749455
M. Wt: 308.4 g/mol
InChI Key: AXPAOGUFYLVVGV-UHFFFAOYSA-N
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Description

2-((2-Aminophenyl)thio)-N-(naphthalen-1-yl)acetamide is an organic compound that features a unique structure combining an aminophenyl group, a thioether linkage, and a naphthylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminophenyl)thio)-N-(naphthalen-1-yl)acetamide typically involves the reaction of 2-aminothiophenol with naphthylacetamide derivatives under specific conditions. One common method includes:

    Starting Materials: 2-aminothiophenol and naphthylacetamide.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is heated to a specific temperature (usually around 80-100°C) for several hours to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminophenyl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-((2-Aminophenyl)thio)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-((2-Aminophenyl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the thioether linkage may participate in redox reactions. The naphthylacetamide moiety can intercalate with DNA or interact with proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)aniline: Shares the naphthyl group but lacks the thioether linkage.

    Naphthalene-substituted aromatic esters: Similar aromatic structure but different functional groups.

Uniqueness

2-((2-Aminophenyl)thio)-N-(naphthalen-1-yl)acetamide is unique due to its combination of an aminophenyl group, a thioether linkage, and a naphthylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c19-15-9-3-4-11-17(15)22-12-18(21)20-16-10-5-7-13-6-1-2-8-14(13)16/h1-11H,12,19H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPAOGUFYLVVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644609
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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